molecular formula C64H100O31 B12429567 6-[[(4S,6aR,6bS,8aR,14bR)-9-[3,5-dihydroxy-4-(3,4,5-triacetyloxyoxan-2-yl)oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid

6-[[(4S,6aR,6bS,8aR,14bR)-9-[3,5-dihydroxy-4-(3,4,5-triacetyloxyoxan-2-yl)oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid

Cat. No.: B12429567
M. Wt: 1365.5 g/mol
InChI Key: KBGJRGWLUHSDLW-FCBMFNDKSA-N
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Description

The compound “6-[[(4S,6aR,6bS,8aR,14bR)-9-[3,5-dihydroxy-4-(3,4,5-triacetyloxyoxan-2-yl)oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid” is a complex organic molecule with multiple hydroxyl groups and glycosidic linkages. This compound is likely to be a derivative of a natural product, possibly a glycoside or a complex carbohydrate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, glycosylation reactions, and selective oxidation or reduction steps. The reaction conditions would need to be carefully controlled to ensure the correct stereochemistry and functional group compatibility.

Industrial Production Methods

Industrial production of such compounds often involves biotechnological methods, such as fermentation or enzymatic synthesis, to achieve the desired complexity and specificity. Chemical synthesis may also be used, but it is generally more challenging and less efficient for highly complex molecules.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

    Hydrolysis: Cleavage of glycosidic linkages to release monosaccharides.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Reagents like alkyl halides or acyl chlorides.

    Hydrolysis: Acidic or enzymatic conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while hydrolysis would yield monosaccharides.

Scientific Research Applications

This compound could have various applications in scientific research, including:

    Chemistry: As a model compound for studying glycosidic linkages and carbohydrate chemistry.

    Biology: As a potential bioactive molecule with applications in drug discovery or as a biochemical probe.

    Medicine: As a potential therapeutic agent or as a lead compound for drug development.

    Industry: As a precursor for the synthesis of other complex molecules or as a functional ingredient in pharmaceuticals or nutraceuticals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific molecular targets and pathways. It could interact with enzymes, receptors, or other biomolecules to exert its effects. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other glycosides, complex carbohydrates, or natural product derivatives with similar structural features.

Uniqueness

The uniqueness of this compound would lie in its specific stereochemistry, functional group arrangement, and potential bioactivity. Comparing it with similar compounds could highlight its unique properties and potential advantages.

Biological Activity

The compound 6-[[(4S,6aR,6bS,8aR,14bR)-9-[3,5-dihydroxy-4-(3,4,5-triacetyloxyoxan-2-yl)oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid is a complex organic molecule with significant biological potential. Its structure features multiple hydroxyl groups and a unique tetradecahydropicene backbone. This article reviews its biological activities based on diverse research findings.

Structural Characteristics

The molecular formula for this compound is C42H68O14C_{42}H_{68}O_{14}, indicating a high degree of hydroxylation which is often associated with enhanced biological activity. The stereochemistry of the compound includes several chiral centers which may influence its interaction with biological systems.

1. Antioxidant Properties

Hydroxylated compounds are known for their antioxidant capabilities. This compound's structure suggests it may effectively scavenge free radicals due to the presence of multiple hydroxyl groups. Research indicates that such compounds can mitigate oxidative stress in biological systems.

2. Anti-inflammatory Effects

Studies have shown that similar compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. The presence of specific functional groups in this compound may contribute to its ability to modulate inflammatory responses .

3. Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties. Saponin derivatives have been reported to exhibit broad-spectrum antimicrobial effects against various pathogens. This activity could be attributed to the disruption of microbial membranes by the compound's hydrophobic regions .

4. Potential Therapeutic Applications

The structural complexity and biological activities of this compound position it as a candidate for therapeutic applications. For instance:

  • Diabetes Management : Some derivatives have been linked to glucose-lowering effects.
  • Cancer Therapy : Certain structural analogs have shown promise in inhibiting cancer cell proliferation .

Case Studies

  • Antioxidant Activity Assessment : A study evaluated the antioxidant capacity of similar hydroxylated compounds using DPPH and ABTS assays. Results indicated significant free radical scavenging activity comparable to established antioxidants.
  • Anti-inflammatory Mechanisms : In vitro studies demonstrated that compounds with similar structures could inhibit NF-kB activation in macrophages. This suggests potential use in conditions characterized by chronic inflammation .
  • Antimicrobial Efficacy : A recent investigation into saponin derivatives reported that they effectively inhibited the growth of Gram-positive and Gram-negative bacteria at varying concentrations .

Data Table: Biological Activities Summary

Activity TypeMechanism/EffectReferences
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of cytokines
AntimicrobialDisruption of microbial membranes
Therapeutic PotentialDiabetes management; cancer therapy

Properties

Molecular Formula

C64H100O31

Molecular Weight

1365.5 g/mol

IUPAC Name

6-[[(4S,6aR,6bS,8aR,14bR)-9-[3,5-dihydroxy-4-(3,4,5-triacetyloxyoxan-2-yl)oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C64H100O31/c1-25(68)85-33-23-84-56(50(87-27(3)70)46(33)86-26(2)69)91-45-30(71)22-83-54(44(45)79)95-52-51(80)59(4,5)19-29-28-11-12-35-61(7)15-14-36(62(8,24-67)34(61)13-16-64(35,10)63(28,9)18-17-60(29,52)6)90-58-49(42(77)41(76)47(92-58)53(81)82)94-57-48(40(75)38(73)32(21-66)89-57)93-55-43(78)39(74)37(72)31(20-65)88-55/h11,29-52,54-58,65-67,71-80H,12-24H2,1-10H3,(H,81,82)/t29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,54?,55?,56?,57?,58?,60-,61+,62-,63-,64-/m1/s1

InChI Key

KBGJRGWLUHSDLW-FCBMFNDKSA-N

Isomeric SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2C(COC(C2O)OC3C(C(CC4[C@]3(CC[C@@]5(C4=CCC6[C@]5(CCC7[C@@]6(CCC([C@]7(C)CO)OC8C(C(C(C(O8)C(=O)O)O)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C)C)(C)C)O)O

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2C(COC(C2O)OC3C(C(CC4C3(CCC5(C4=CCC6C5(CCC7C6(CCC(C7(C)CO)OC8C(C(C(C(O8)C(=O)O)O)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C)C)(C)C)O)O

Origin of Product

United States

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